REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[C:10]([OH:11])=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[N:8]=[C:7]([CH3:16])[N:6]=1)([CH3:4])[CH3:3].[H-].[Na+].[CH3:19][O:20][CH2:21][CH2:22][O:23][CH2:24]Cl>O1CCCC1>[CH3:4][C:2]([C:5]1[C:10]([O:11][CH2:19][O:20][CH2:21][CH2:22][O:23][CH3:24])=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[N:8]=[C:7]([CH3:16])[N:6]=1)([CH3:1])[CH3:3] |f:1.2|
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Name
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4,6-Bis(1,1-dimethylethyl) 5 hydroxy-2-methyl pyrimidine
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Quantity
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9.8 g
|
Type
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reactant
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Smiles
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CC(C)(C)C1=NC(=NC(=C1O)C(C)(C)C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.2 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
7.1 g
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Type
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reactant
|
Smiles
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COCCOCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After being stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction is quenched by the addition of saturated ammonium chloride
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Type
|
CUSTOM
|
Details
|
the tetrahydrofuran is evaporated
|
Type
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EXTRACTION
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Details
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The organics are extracted into 300 mL of ether
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Type
|
WASH
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Details
|
The ether is washed with 100 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
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Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
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CC(C)(C)C1=NC(=NC(=C1OCOCCOC)C(C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |